Prolactin Inhibition Potency: Lergotrile is 5.7-Fold Less Potent than Bromocriptine Relative to Dopamine
In a direct comparative study using continuously perfused columns of dispersed rat anterior pituitary cells, lergotrile was found to be substantially less potent than bromocriptine, lisuride, and pergolide in inhibiting prolactin secretion. The potency estimates of the ergot derivatives relative to that of dopamine (normalized to 1) were: lergotrile, 2.3; bromocriptine, 13; lisuride, 15; and pergolide, 23 [1].
| Evidence Dimension | Prolactin secretion inhibitory potency (relative to dopamine) |
|---|---|
| Target Compound Data | Lergotrile: 2.3 (relative potency factor) |
| Comparator Or Baseline | Bromocriptine: 13; Lisuride: 15; Pergolide: 23; Dopamine: 1 (reference) |
| Quantified Difference | Lergotrile is 5.7-fold less potent than bromocriptine, 6.5-fold less potent than lisuride, and 10-fold less potent than pergolide |
| Conditions | Continuously perfused columns of dispersed rat anterior pituitary cells; concentrations: lergotrile 50 nmol/l, bromocriptine 5 nmol/l, lisuride 5 nmol/l, pergolide 5 nmol/l |
Why This Matters
This quantitative potency ranking identifies lergotrile as the least potent prolactin inhibitor among the major ergoline comparators, which is critical for selecting appropriate concentration ranges in in vitro prolactin secretion assays and interpreting the compound's place within ergoline structure-activity relationships.
- [1] Delitala G, Yeo T, Grossman A, et al. A comparison of the effects of four ergot derivatives on prolactin secretion by dispersed rat pituitary cells. J Endocrinol. 1980;87(1):95-103. View Source
